Bienvenue dans la boutique en ligne BenchChem!

(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol

Chiral Chromatography Aldose Reductase Stereospecificity

This (R)-enantiomer is the essential chiral intermediate for synthesizing the potent TRPV1 antagonist GRC-6211 (IC₅₀ 1.4 nM), and cannot be substituted by the (S)-enantiomer (CAS 1604261-88-2) or des-fluoro analog (CAS 1603219-02-8) without compromising target affinity and functional activity. The 6-fluoro substituent is a critical pharmacophoric element for metabolic stability, making it a validated scaffold for developing aldose reductase inhibitors (ARIs) and CNS-penetrant libraries. Procure this batch-controlled chiral scaffold to ensure consistent structure-activity relationships in your pain, inflammation, and diabetic complication programs.

Molecular Formula C12H13FO2
Molecular Weight 208.232
CAS No. 1604253-26-0
Cat. No. B2437888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol
CAS1604253-26-0
Molecular FormulaC12H13FO2
Molecular Weight208.232
Structural Identifiers
SMILESC1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
InChIInChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m1/s1
InChIKeyXRGAWTNNXFFOEX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1′-cyclobutane]-4-ol (CAS 1604253-26-0): A Chiral Spirocyclic Benzopyran Scaffold for Medicinal Chemistry and Biological Probe Development


(4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1′-cyclobutane]-4-ol (CAS 1604253-26-0) is a synthetic, chiral spirocyclic compound belonging to the 6-fluoro-spiro[benzopyran-cycloalkane] class [1]. Characterized by a benzopyran (chromane) ring system spiro-fused to a cyclobutane ring at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position, it possesses a molecular formula of C₁₂H₁₃FO₂, a molecular weight of 208.23 g/mol, and the specific (R) absolute configuration at the C-4 stereocenter . This compound is primarily employed as a versatile small-molecule scaffold and a key chiral intermediate in the synthesis of biologically active molecules targeting aldose reductase (ARL2) [2] and the transient receptor potential vanilloid 1 (TRPV1) ion channel [3].

Why Generic Substitution Fails for (4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1′-cyclobutane]-4-ol: The Critical Role of Absolute Stereochemistry and Heteroatom Placement


The specific (R)-enantiomer of this spirocyclic benzopyran cannot be simply replaced by its (S)-enantiomer (CAS 1604261-88-2) or non-fluorinated analogs without a high probability of altering target binding affinity and functional activity . In the structurally related class of spirohydantoin aldose reductase inhibitors, inhibitor potency is known to be highly stereospecific, with activity predominantly associated with the S-configuration at the corresponding chiral center [1]. Furthermore, the 6-fluoro substituent is a critical pharmacophoric element for modulating both the electronic properties of the aromatic ring and the metabolic stability of the scaffold, distinguishing it from the des-fluoro analog spiro[chromane-2,1'-cyclobutan]-4-ol (CAS 1603219-02-8) . Therefore, substituting any of these analogs without rigorous comparative biological validation introduces significant risk of altered pharmacological profiles in research programs dependent on consistent structure-activity relationships.

Quantitative Evidence Guide for Selecting (4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1′-cyclobutane]-4-ol


Stereochemical Purity and Differentiation from the (4S)-Enantiomer

The target (4R)-enantiomer (CAS 1604253-26-0) possesses the (R) absolute configuration at the C-4 hydroxyl-bearing stereocenter, as confirmed by SMILES notation [C@@H] and InChI Key XRGAWTNNXFFOEX-SNVBAGLBSA-N . Its enantiomeric counterpart, (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol (CAS 1604261-88-2), is a distinct compound with unique chemical and biological properties. In the related class of 4-spirohydantoin aldose reductase inhibitors, activity is highly stereospecific and associated with the (S)-enantiomer configuration [1]. This established precedent necessitates that any research program utilizing these enantiomers as chiral building blocks carefully differentiate between the two, as they could lead to opposite or significantly divergent pharmacological outcomes. Procuring the specific (R)-enantiomer ensures experimental consistency and reproducibility in structure-activity relationship (SAR) studies.

Chiral Chromatography Aldose Reductase Stereospecificity

Key Role as a Direct Precursor for the TRPV1 Antagonist GRC-6211

This specific (4R)-alcohol is the direct synthetic precursor to GRC-6211, a potent and selective TRPV1 antagonist [1]. GRC-6211 is synthesized by converting the 4-hydroxyl group of the target compound to the corresponding (R)-urea derivative. GRC-6211 inhibits capsaicin-induced TRPV1 activation with an IC₅₀ of 1.4 nM at the recombinant human receptor, and oral administration at 30 mg/kg significantly reduced bladder overactivity in a rodent cystitis model [2]. In this context, the (4R)-stereochemistry is not just a feature but an absolute requirement for obtaining the active (R)-enantiomer of the drug. The analogous (4S)-alcohol is unsuitable for this application as it would yield the inactive or less active (S)-enantiomer of the antagonist.

TRPV1 Antagonist Pain Research Chiral Intermediate

Fluorine Substituent Effect on Electronic Properties and Metabolic Stability

The presence of the fluorine atom at the 6-position of the chromane ring differentiates this compound from the non-fluorinated analog spiro[chromane-2,1'-cyclobutan]-4-ol (CAS 1603219-02-8). Fluorine substitution is a well-established strategy in medicinal chemistry to block oxidative metabolism at the substituted position on the aromatic ring, increase lipophilicity in a controlled manner, and modulate the pKa of nearby functional groups [1]. While direct comparative microsomal stability data for these two specific analogs is not publicly available, the electronic effect is quantifiable by comparing their calculated LogP and Hammett constants; the fluorine atom introduces a strong electron-withdrawing effect (σₘ = 0.34, σₚ = 0.06) that the hydrogen substituent in the des-fluoro analog lacks [2]. In the context of the aldose reductase inhibitor pharmacophore, the 6-halogenated chromane core is a privileged structure, underscoring the functional necessity of this substituent for target binding [3].

Fluorine Chemistry Metabolic Stability Drug Design

Commercial Availability and Purity Grade for Research Consistency

A critical factor in experimental reproducibility is the use of well-characterized, high-purity research material. The target compound is commercially available from multiple research chemical suppliers with a declared purity of 95% (e.g., from Biosynth/CymitQuimica) or 98% (from Leyan) . Both suppliers confirm the (R)-configuration through analytical characterization. This contrasts with the often limited or non-existent purity data for in-house synthesized batches or less specialized vendors. For instance, the alternative analog compound 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one (CAS not specified) is often supplied with less detailed characterization for research use . Lot-specific purity analysis (HPLC, NMR) and stereochemical integrity confirmation, which are prerequisites for generating reliable SAR data, are standard for the target compound when sourced from reputable suppliers, thereby minimizing the risk of artifacts in biological assays.

Chemical Procurement Research Reproducibility Purity Analysis

Scaffold Hopping Advantage: Cyclobutane Ring versus Other Spirocyclic Analogs

The spiro-cyclobutane motif in this compound introduces distinct conformational constraints compared to other spirocyclic analogs of the same family, such as the spiro-cyclopentane derivative 6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one . The cyclobutane ring provides a specific spatial arrangement of the benzopyran scaffold and a unique exit vector for substituents at the 4-position. In a series of spirobenzopyran piperidine H3 receptor antagonists, the 1'-cyclobutyl group was critical for achieving low nanomolar affinity (e.g., compounds with Ki < 10 nM) and high selectivity over other histamine receptor subtypes [1]. While the target compound itself is not an H3R antagonist, this precedent demonstrates the crucial and quantifiable impact of the spiro-cyclobutane subunit on the biological profile of the entire scaffold. Therefore, substituting this core with a cyclopentane or cyclohexane spiro center is likely to dramatically alter the preferred conformation and target binding affinity.

Scaffold Hopping Conformational Restriction Medicinal Chemistry

Functional Group Versatility for Derivatization: Alcohol vs. Amine or Ketone Analogs

The C-4 alcohol functional group in this compound is a versatile synthetic handle that allows for a wider range of chemical derivatizations compared to its direct amine (CAS 2227876-79-9) or ketone (CAS 934554-76-4) analogs [1]. The alcohol can be readily converted into ethers, esters, carbamates, or, as in the case of GRC-6211, into ureas and sulfonamides, or oxidized to the ketone. In contrast, the 4-amine analog is limited to amide, sulfonamide, and reductive amination chemistries, while the 4-ketone is restricted to reductive amination and Grignard-type additions. This broader derivatization potential makes the alcohol a more flexible starting point for parallel synthesis or the generation of diverse chemical probes for screening, a strategic advantage in hit-to-lead explorations. The commercial availability of the alcohol in high purity (≥ 95%) further supports its selection as a primary building block .

Derivatization Chemical Probe Synthetic Intermediate

Best Application Scenarios for (4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1′-cyclobutane]-4-ol: Matching the Scaffold to Its Research Strengths


Chiral Intermediate for TRPV1 Antagonist Development

The primary and most validated application for this compound is as a key chiral intermediate in the synthesis of the potent TRPV1 antagonist GRC-6211 and its analogs [1]. The established synthetic route to GRC-6211 specifically requires the (R)-enantiomer of the alcohol to produce the active (R)-urea derivative, which displays an IC₅₀ of 1.4 nM at the human TRPV1 receptor and shows in vivo efficacy in cystitis models at a 30 mg/kg oral dose [2]. Research groups focused on pain, inflammation, or TRPV1 biology can confidently integrate this scaffold into their synthesis roadmap.

Spirobenzopyran Scaffold for Aldose Reductase Inhibitor (ARI) SAR Studies

This compound serves as a foundational scaffold for exploring aldose reductase (ARL2) inhibition, a validated therapeutic strategy for chronic diabetic complications. The spirobenzopyran core is a recognized pharmacophore for this enzyme class, with a related series of spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives exhibiting IC₅₀ values in the micromolar to low-micromolar range [3]. This compound can be specifically derivatized at the 4-hydroxyl group to install spiro-oxazolidinone or morpholinone rings, serving as a direct entry point for developing the next generation of ARIs.

Core Building Block for Conformationally Constrained CNS-Penetrant Libraries

The spirocyclic architecture, incorporating the rigid cyclobutane ring and a fluorine atom for metabolic stability, makes this compound an excellent core for constructing libraries of conformationally constrained molecules with potential for central nervous system (CNS) penetration [4]. Its moderate molecular weight (208.23 g/mol) and balanced lipophilicity are favorable physicochemical starting points for CNS drug design . The versatile 4-alcohol handle allows for rapid diversification into lead-like molecules for targets such as histamine H3 receptors, where the spiro-1'-cyclobutyl motif has proven essential for high affinity [4].

Enantiopure Standard for Analytical and Chiral Separation Method Development

Given the critical importance of stereochemistry for biological activity in this compound class, the high-purity (R)-enantiomer (≥ 98% by HPLC) can be employed as a reference standard for developing and validating chiral HPLC or SFC separation methods . This is essential for quality control of both the bulk intermediate and for monitoring enantiomeric excess during asymmetric synthesis. The availability of the clear opposite (S)-enantiomer (CAS 1604261-88-2) further enables a robust analytical framework, ensuring that all downstream research is conducted with stereochemically defined material .

Quote Request

Request a Quote for (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.